molecular formula C10H12O5 B104776 beta-(2-Methoxyphenoxy)lactic acid CAS No. 13057-65-3

beta-(2-Methoxyphenoxy)lactic acid

Cat. No.: B104776
CAS No.: 13057-65-3
M. Wt: 212.2 g/mol
InChI Key: MXVBBOLVTSAHEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-(2-Methoxyphenoxy)-lactic acid belongs to the class of organic compounds known as anisoles. These are organic compounds containing a methoxybenzene or a derivative thereof. Beta-(2-Methoxyphenoxy)-lactic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Beta-(2-Methoxyphenoxy)-lactic acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, Beta-(2-methoxyphenoxy)-lactic acid is primarily located in the cytoplasm.

Mechanism of Action

Target of Action

The primary targets of 2-hydroxy-3-(2-methoxyphenoxy)propanoic acid are the sweet taste receptors T1R3 and T1R2 . These receptors play a crucial role in the perception of sweetness in the human taste system.

Mode of Action

This compound acts as an antagonist of the sweet taste receptors. It blocks the activation of the T1R3 receptor by natural and synthetic sweeteners and increases the inhibition of the T1R2 receptor by umami compounds . This results in a reduction in both the intensity and persistence of sweetness.

Properties

IUPAC Name

2-hydroxy-3-(2-methoxyphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-14-8-4-2-3-5-9(8)15-6-7(11)10(12)13/h2-5,7,11H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVBBOLVTSAHEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90926801
Record name 2-Hydroxy-3-(2-methoxyphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90926801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13057-65-3
Record name beta-(2-Methoxyphenoxy)lactic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013057653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-3-(2-methoxyphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90926801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-(2-METHOXYPHENOXY)LACTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39DGL7S53X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
beta-(2-Methoxyphenoxy)lactic acid
Reactant of Route 2
Reactant of Route 2
beta-(2-Methoxyphenoxy)lactic acid
Reactant of Route 3
beta-(2-Methoxyphenoxy)lactic acid
Reactant of Route 4
Reactant of Route 4
beta-(2-Methoxyphenoxy)lactic acid
Reactant of Route 5
beta-(2-Methoxyphenoxy)lactic acid
Reactant of Route 6
Reactant of Route 6
beta-(2-Methoxyphenoxy)lactic acid
Customer
Q & A

Q1: How can beta-(2-methoxyphenoxy)lactic acid be quantified in biological samples?

A1: High-performance liquid chromatography (HPLC) has been successfully employed to determine the concentration of this compound in plasma []. This method allows for the separation and quantification of both guaifenesin and its metabolite, providing valuable data for pharmacokinetic studies.

Q2: What is the connection between guaifenesin abuse and this compound?

A2: Research indicates that excessive consumption of guaifenesin-containing products can lead to a buildup of this compound in the body []. This accumulation, primarily attributed to the metabolic breakdown of guaifenesin, can contribute to the formation of kidney stones (urolithiasis).

Q3: Are there alternative methods to study the metabolism of guaifenesin?

A3: Yes, gas chromatography-mass spectrometry (GC-MS) has been utilized to investigate the metabolic pathways of guaifenesin []. This technique allows for the identification and characterization of various metabolites, including this compound, providing insights into the drug's breakdown within the body.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.